molecular formula C15H14S B14514623 2-Ethyl-3-methylnaphtho[1,2-B]thiophene CAS No. 62615-33-2

2-Ethyl-3-methylnaphtho[1,2-B]thiophene

Cat. No.: B14514623
CAS No.: 62615-33-2
M. Wt: 226.3 g/mol
InChI Key: HRXIPOGJQPFSFO-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylnaphtho[1,2-B]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics. The structure of this compound consists of a naphthalene ring fused with a thiophene ring, with ethyl and methyl substituents at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

2-Ethyl-3-methylnaphtho[1,2-B]thiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties, which can influence its reactivity and applications.

Properties

CAS No.

62615-33-2

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

2-ethyl-3-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C15H14S/c1-3-14-10(2)12-9-8-11-6-4-5-7-13(11)15(12)16-14/h4-9H,3H2,1-2H3

InChI Key

HRXIPOGJQPFSFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C

Origin of Product

United States

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